molecular formula C23H23ClN2O3S B2832235 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide CAS No. 325986-36-5

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide

Cat. No.: B2832235
CAS No.: 325986-36-5
M. Wt: 442.96
InChI Key: RABOQRCFZNLQJO-UHFFFAOYSA-N
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Description

“N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide” is a chemical compound with the linear formula C29H28N2O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound has been used in the synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), a polymer with promising potential for application in bistable memory devices .


Molecular Structure Analysis

The molecular weight of this compound is 484.622 . The exact molecular structure is not provided in the available resources.


Physical and Chemical Properties Analysis

The physical, photophysical, and electrical properties of PCaPMA, which includes “this compound”, reveal its promising potential for application in bistable memory devices . Thin films of the polymer exhibit rewriteable flash memory behavior with bistable conductivity . The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .

Scientific Research Applications

Neurogenesis Enhancement

A derivative of P7C3, closely related to the chemical structure , has been shown to induce neurogenesis by increasing the final cell division in neural stem cells (NSCs). This compound increased the number of cells in NSC cultures in the absence of growth factors and significantly enhanced BrdU-positive neurons, suggesting its potential application in neurogenerative disease research and therapy (Shin et al., 2015).

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of sulfonamides, have shown to play a significant role in DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes demonstrated a varying ability to bind to calf thymus DNA and to induce DNA damage, thus providing a pathway for the development of new anticancer drugs (González-Álvarez et al., 2013).

Antimicrobial and Antifungal Activities

Several sulfonamide derivatives have been synthesized and tested for their antimicrobial and antifungal activities. For instance, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been identified to show promising activity against various anaerobic Gram-positive bacteria strains (Sławiński et al., 2013).

Carbonic Anhydrase Inhibition

Research into sulfonamide groups has also explored their role in facilitating the synthesis of polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These inhibitors have shown strong inhibition against human carbonic anhydrases, which is relevant for the treatment of various diseases, including glaucoma and edema (Sapegin et al., 2018).

Carbazole Synthesis via C-N Coupling

A metal-free C-N coupling reaction facilitated by iodine(III) reagents has been used for carbazole synthesis through distal C-H bond functionalization. This method represents a novel pathway for constructing carbazoles, highlighting the versatility of sulfonamide derivatives in organic synthesis (Bal et al., 2018).

Safety and Hazards

The specific safety and hazards related to “N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide” are not detailed in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers assume responsibility to confirm product identity and/or purity .

Future Directions

The promising potential of PCaPMA for application in bistable memory devices suggests future research directions in the field of high-density digital and analogue data storage and logic circuits . Further studies could focus on the optimization of the synthesis process and the exploration of other potential applications of this compound.

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-2-25(30(28,29)19-13-11-17(24)12-14-19)15-18(27)16-26-22-9-5-3-7-20(22)21-8-4-6-10-23(21)26/h3-14,18,27H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABOQRCFZNLQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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